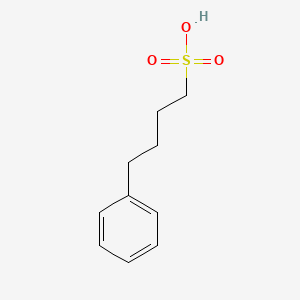
4-Phenylbutane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanesulfonic acid is an organosulfur compound with the molecular formula C10H14O3S. It is a derivative of benzenesulfonic acid, where a butane group is attached to the benzene ring. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenebutanesulfonic acid can be synthesized through the sulfonation of butylbenzene using concentrated sulfuric acid or fuming sulfuric acid. The reaction involves the electrophilic aromatic substitution of the butylbenzene with sulfur trioxide, forming the sulfonic acid group on the benzene ring. The reaction conditions typically require a temperature range of 40-60°C and a reaction time of several hours to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, benzenebutanesulfonic acid is produced using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the controlled addition of sulfur trioxide to butylbenzene in the presence of a catalyst, followed by neutralization with a base to obtain the final product. This method ensures high purity and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: Reduction of the sulfonic acid group can lead to the formation of thiols or sulfides.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
Sulfonyl Chlorides: Formed through oxidation with chlorinating agents.
Sulfonamides: Produced by reacting with amines.
Thiols and Sulfides: Result from reduction reactions.
Scientific Research Applications
Benzenebutanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including esterification and polymerization.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenebutanesulfonic acid involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. The sulfonic acid group can participate in electrophilic aromatic substitution reactions, where it activates the benzene ring towards nucleophilic attack. Additionally, the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The parent compound, with a simpler structure and similar acidic properties.
Toluene-4-sulfonic Acid: A derivative with a methyl group attached to the benzene ring, used in similar applications.
Methanesulfonic Acid: A simpler sulfonic acid with a single carbon atom, known for its strong acidity and use as a catalyst.
Uniqueness
Benzenebutanesulfonic acid is unique due to the presence of the butane group, which imparts different solubility and reactivity characteristics compared to other sulfonic acids. This makes it particularly useful in applications where specific solubility or reactivity properties are required.
Properties
CAS No. |
62607-64-1 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
4-phenylbutane-1-sulfonic acid |
InChI |
InChI=1S/C10H14O3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,11,12,13) |
InChI Key |
PNLGRFATDRYEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


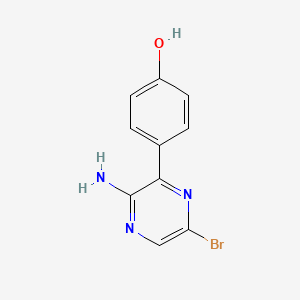

![tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate](/img/structure/B12066720.png)

![3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate](/img/structure/B12066731.png)
![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)
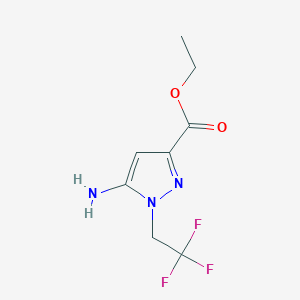
![1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)
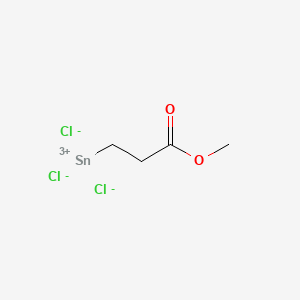

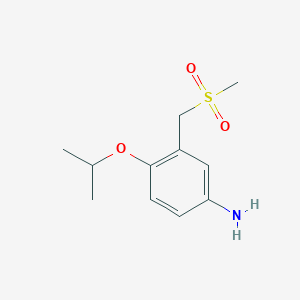
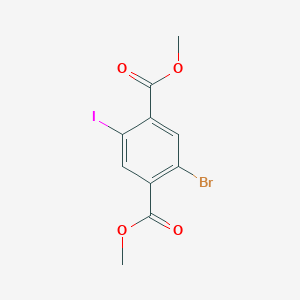

![sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)
